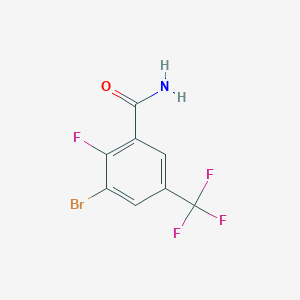
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide
Descripción general
Descripción
The compound "3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide" is a brominated and fluorinated benzamide with a trifluoromethyl group. This structure suggests potential reactivity in organic synthesis and could be a candidate for the development of various pharmaceuticals or materials due to the presence of halogens and the trifluoromethyl group, which are often seen in bioactive compounds.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves the use of halogenated starting materials and subsequent functionalization. For instance, soluble fluoro-polyimides have been synthesized from a fluorine-containing aromatic diamine by reacting with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . Although not directly related to the target compound, this process highlights the potential synthetic routes that could be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of halogenated benzamides can significantly influence their physical properties and reactivity. For example, the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing varying dihedral angles between the benzene rings depending on the halogen present . This suggests that the molecular structure of "this compound" would also be influenced by the positions and types of halogens, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated compounds like "this compound" are often used in organometallic synthesis due to their reactivity. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for various synthetically useful reactions with organometallic intermediates . This indicates that the bromo and fluoro groups in the target compound could also participate in similar organometallic reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The presence of bromo, fluoro, and trifluoromethyl groups is likely to impart unique physical and chemical properties to the compound. These groups can influence the compound's boiling point, solubility, density, and reactivity. For instance, the trifluoromethyl group is known for increasing the lipophilicity of molecules, which can be advantageous in drug design . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but they are expected to be consistent with the behavior of similar halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-2-fluoro-5-(trifluoromethyl)benzamide, have been studied. These structures provide insights into the molecular configurations and potential applications in material science and drug design. The dihedral angles between the benzene rings in these compounds are critical for understanding their physical and chemical properties (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Antimicrobial Activity
Research has been conducted on fluorinated derivatives of benzamides, including this compound, for their potential antimicrobial properties. These compounds have shown significant activity against fungi and Gram-positive microorganisms, suggesting their potential in developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Palladium-Catalysed Arylations
The compound's role in palladium-catalysed direct arylations has been explored. The presence of fluoro-substituents in benzamides like this compound influences the regioselectivity of these reactions, which are crucial in organic synthesis and pharmaceutical development (Laidaoui, He, Abed, Soulé, & Doucet, 2016).
Antifungal Applications
Derivatives of this benzamide have been synthesized and tested for antifungal activities, showing promising results against various fungal species. This points towards potential applications in agriculture and medicine for combating fungal infections (Wu, Lan, Wu, & Fei, 2021).
Histone Deacetylase Inhibition
Studies on benzamide derivatives for their ability to inhibit histone deacetylase (HDA) have revealed significant in vivo antitumor activity. This suggests a potential application in cancer therapy, leveraging the specific molecular structure of compounds like this compound (Saito et al., 1999).
Mecanismo De Acción
Target of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been identified as a fusion inhibitor of the influenza a virus . It inhibits the membrane fusion between the virus and the endosome of the host cells .
Mode of Action
For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid inhibits the fusion of the influenza A virus with the endosome of the host cells .
Biochemical Pathways
It can be inferred that it may affect the pathways related to viral fusion and entry into host cells, based on the action of the related compound .
Pharmacokinetics
The related compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is noted for its excellent lipophilicity and binding affinity, which could enhance its bioavailability .
Result of Action
Based on the related compound, it may inhibit the fusion of the influenza a virus with the endosome of the host cells, thereby preventing the virus from entering the host cells .
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, it can bind to specific enzyme active sites, potentially inhibiting or modifying their activity. The exact nature of these interactions depends on the structural compatibility between this compound and the target biomolecule .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation or interaction with other compounds in the experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects are often observed, where a specific dosage level triggers significant biological responses. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biological effects .
Propiedades
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTAHTHKSRJVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



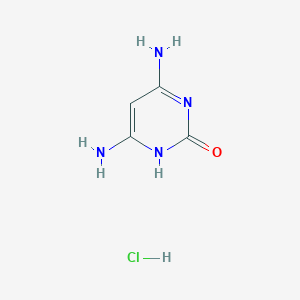


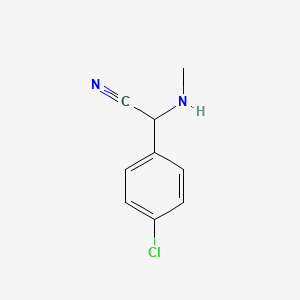
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)
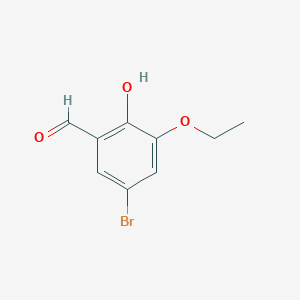
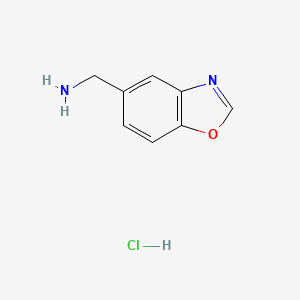

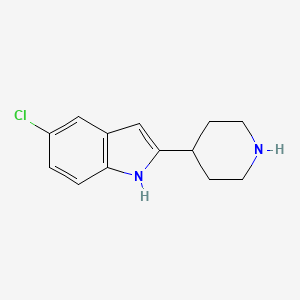
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)
![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)